Ddx3-IN-1 Antiviral CC50 in HIV-Infected PBMCs vs. RK-33 Antiproliferative IC50 in Lung Cancer Cells
Ddx3-IN-1 demonstrates specific antiviral cytotoxicity in a clinically relevant primary cell model of HIV-1 infection, a phenotype not reported for the oncology-focused inhibitor RK-33. Ddx3-IN-1 exhibits a CC50 of 50 μM in HIV-1 (NL4-3 strain)-infected peripheral blood mononuclear cells (PBMCs) [1]. In contrast, RK-33 is characterized by antiproliferative IC50 values in a panel of lung cancer cell lines, ranging from 4.4 to 8.4 μM (A549, H1299, H23, H460), with minimal activity in low-DDX3-expressing H3255 cells (IC50 >25 μM) [2]. This cross-study comparison reveals a fundamental difference in biological readout: Ddx3-IN-1's activity is defined by viral cytoprotection assays, whereas RK-33's profile is defined by direct cancer cell growth inhibition. The lack of published antiviral efficacy data for RK-33 in PBMC or other primary infection models renders it an unsuitable substitute for Ddx3-IN-1 in HIV replication studies.
| Evidence Dimension | Cellular Antiviral Cytotoxicity (CC50) vs. Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | CC50 = 50 μM (HIV NL4-3-infected PBMCs) |
| Comparator Or Baseline | RK-33: IC50 = 4.4-8.4 μM (high DDX3 lung cancer lines), IC50 >25 μM (low DDX3 lung cancer line) |
| Quantified Difference | N/A (Different assay endpoints; CC50 vs. IC50) |
| Conditions | Target: HIV-1 NL4-3 infected human PBMCs; Comparator: A549, H1299, H23, H460 lung cancer cell lines |
Why This Matters
This difference confirms Ddx3-IN-1 as a functional antiviral probe in primary infection models, whereas RK-33 is an antiproliferative oncology tool—substitution would invalidate study design and mechanistic conclusions.
- [1] Brai A, Riva V, Saladini F, Zamperini C, Trivisani CI, Garbelli A, et al. Human DDX3 protein is a valuable target to develop broad spectrum antiviral agents. Proc Natl Acad Sci U S A. 2016 May 10;113(19):5388-93. View Source
- [2] Bol GM, Xie M, Raman V. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy. EMBO Mol Med. 2015 May;7(5):648-69. View Source
